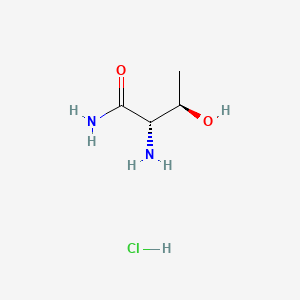
H-Leu-nhnh-Z tfa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Leu-nhnh-Z tfa is a peptide that has been gaining attention in the scientific community for its potential applications in research. This peptide is a synthetic derivative of the natural peptide, Leucine Enkephalin, which is known for its analgesic properties. This compound has been synthesized using solid-phase peptide synthesis and has been found to have a higher affinity for the delta opioid receptor than Leucine Enkephalin.
Wissenschaftliche Forschungsanwendungen
Polymorphism Studies
- Research on sheep in Gansu province investigated polymorphisms of Tf and Alb loci, using techniques that might involve TFA derivatives in the analytical process (Zhao Cheng-yin, 2001).
Environmental Impacts of TFA Derivatives
- A study assessed the environmental effects of the degradation of 2,3,3,3-Tetrafluoropropene into TFA from its use in automobile air conditioners, highlighting the persistence and potential ecological risks of TFA in aquatic environments (Ziyuan Wang et al., 2018).
Therapeutic Research
- Investigation into the total flavanol glycosides (TFA) from Abacopteris penangiana revealed its antioxidant and anti-inflammatory properties, suggesting applications in treating chronic non-bacterial prostatitis (Xian-Zhe Yang et al., 2014).
Photocatalytic Applications
- A study demonstrated water-soluble molecules, including TFA, as co-catalysts to accelerate hole transfer for enhanced photocatalytic H2 evolution, showing the utility of TFA in photocatalysis (Wentuan Bi et al., 2015).
Atmospheric and Environmental Chemistry
- Research on the formation and deposition of TFA from emissions of hydrofluoroolefins (like HFO-1234yf) in different regions, including China and the Middle East, provides insights into the environmental behavior and potential impacts of TFA derivatives (L. M. David et al., 2021).
Eigenschaften
IUPAC Name |
benzyl N-[[(2S)-2-amino-4-methylpentanoyl]amino]carbamate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3.C2HF3O2/c1-10(2)8-12(15)13(18)16-17-14(19)20-9-11-6-4-3-5-7-11;3-2(4,5)1(6)7/h3-7,10,12H,8-9,15H2,1-2H3,(H,16,18)(H,17,19);(H,6,7)/t12-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOXFVJOMSSDEY-YDALLXLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NNC(=O)OCC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NNC(=O)OCC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![potassium;(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate](/img/structure/B612968.png)






